2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide
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Overview
Description
2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, substituted with a 3-chlorophenyl group and a 3-fluorophenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials such as thiophene derivatives and urea or guanidine under acidic or basic conditions.
Substitution with 3-Chlorophenyl Group: The thieno[3,2-d]pyrimidine core is then subjected to electrophilic aromatic substitution to introduce the 3-chlorophenyl group.
Acylation: The final step involves the acylation of the intermediate with 3-fluorophenylacetic acid or its derivatives to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-d]pyrimidine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Conditions typically involve electrophilic or nucleophilic reagents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide
- 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-chlorophenyl)acetamide
Uniqueness
The uniqueness of 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of both 3-chlorophenyl and 3-fluorophenyl groups may enhance its binding affinity to certain targets and improve its pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3O3S/c21-12-3-1-6-15(9-12)25-19(27)18-16(7-8-29-18)24(20(25)28)11-17(26)23-14-5-2-4-13(22)10-14/h1-10,16,18H,11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCBZPYAWRDAKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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